molecular formula C11H20N2O2 B2840048 1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide CAS No. 1459204-80-8

1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide

Cat. No.: B2840048
CAS No.: 1459204-80-8
M. Wt: 212.293
InChI Key: WMLPKIAGLKOTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide is a chemical compound with a piperidine ring structure. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an acetyl group and a propan-2-yl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide: A similar compound with a phenyl group attached to the piperidine ring.

    1-acetyl-N-methylpiperidine-4-carboxamide: A derivative with a methyl group instead of a propan-2-yl group.

Uniqueness

1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

1-acetyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(2)12-11(15)10-4-6-13(7-5-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLPKIAGLKOTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.